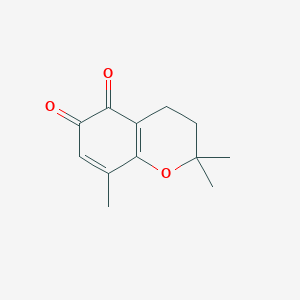
1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide is a chemical compound with the molecular formula C7H5NO6S2. It is characterized by its unique structure, which includes a benzisothiazole ring fused with a sulfonic acid group and a dihydro-oxo moiety. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide typically involves several steps. One common method includes the ortho-lithiation of a benzisothiazole precursor, followed by sulfonation and oxidation reactions. The reaction conditions often require the use of strong bases such as n-butyllithium and oxidizing agents like sulfuryl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the benzisothiazole ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and diabetes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparación Con Compuestos Similares
1,2-Benzisothiazole-4-sulfonic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide can be compared with other similar compounds, such as:
Saccharin: A 1,2-benzisothiazole derivative used as an artificial sweetener.
Chlorothiazide: A 1,2,4-benzothiadiazine-1,1-dioxide derivative used as a diuretic and antihypertensive agent.
The uniqueness of this compound lies in its specific structure and the presence of both sulfonic acid and dihydro-oxo groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
68334-66-7 |
|---|---|
Fórmula molecular |
C7H5NO6S2 |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
1,1,3-trioxo-1,2-benzothiazole-4-sulfonic acid |
InChI |
InChI=1S/C7H5NO6S2/c9-7-6-4(15(10,11)8-7)2-1-3-5(6)16(12,13)14/h1-3H,(H,8,9)(H,12,13,14) |
Clave InChI |
YTFXRXPSWMORAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)NS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)





![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)





